An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile
An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile
This technical guide provides a comprehensive overview of the core basic properties of 2-Phenyl-2-(2-pyridyl)acetonitrile, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-Phenyl-2-(2-pyridyl)acetonitrile, also known as α-Phenyl-2-pyridineacetonitrile, is a heterocyclic compound with the molecular formula C₁₃H₁₀N₂. It presents as a solid at room temperature and has a molecular weight of 194.24 g/mol .
Table 1: Physicochemical Properties of 2-Phenyl-2-(2-pyridyl)acetonitrile
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |
| Molecular Weight | 194.24 g/mol | [1][2][4] |
| CAS Number | 5005-36-7 | [1][3][4] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 322.3 °C at 760 mmHg | [4] |
| Flash Point | 115.2 °C | [4] |
| Physical Form | Solid | [4] |
| Appearance | White to Orange to Green powder to crystal | [3] |
| Predicted pKa | 4.18 ± 0.10 | [5] |
Table 2: Solubility of 2-Phenyl-2-(2-pyridyl)acetonitrile
| Solvent | Solubility | Source |
| Chloroform | Slightly soluble | [5] |
| DMSO | Slightly soluble | [5] |
| Methanol (B129727) | Slightly soluble | [5] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of α-phenylpyridine-2-acetonitrile is available from the NIST WebBook. Key spectral features are expected to include C-H stretching from the aromatic rings, the C≡N stretch of the nitrile group, and various aromatic C=C and C=N stretching and bending vibrations.
Experimental Protocol: Gas-Phase IR Spectroscopy (General)
While the specific conditions for the available NIST spectrum are not detailed, a general protocol for gas-phase IR spectroscopy is as follows:
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Sample Preparation: A small amount of the solid 2-Phenyl-2-(2-pyridyl)acetonitrile is placed in a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then heated to vaporize the sample and filled with an inert gas like nitrogen to a known pressure.
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Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty, heated cell is recorded. Subsequently, the sample spectrum is acquired.
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Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | m |
| Pyridyl-H | 7.3 - 8.6 | m |
| Methine-H | ~5.5 | s |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl-C | 125 - 140 |
| Pyridyl-C | 120 - 155 |
| Methine-C | ~40 |
| Nitrile-C | ~120 |
Experimental Protocol: NMR Spectroscopy (General)
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Sample Preparation: Approximately 5-10 mg of 2-Phenyl-2-(2-pyridyl)acetonitrile is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
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Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Mass Spectrometry (MS)
Detailed experimental mass spectral data, including fragmentation patterns, for 2-Phenyl-2-(2-pyridyl)acetonitrile are not available in the searched literature. The molecular ion peak [M]⁺ is expected at m/z = 194.
Experimental Protocol: Mass Spectrometry (General)
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
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Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
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Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Synthesis
A common method for the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile involves the reaction of phenylacetonitrile (B145931) with a 2-halopyridine in the presence of a strong base.[6]
Experimental Protocol: Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile [6]
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Reaction Setup: A solution of phenylacetonitrile in a dry, inert solvent such as toluene (B28343) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
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Deprotonation: A strong base, such as sodium amide (NaNH₂), is added to the solution to deprotonate the α-carbon of phenylacetonitrile, forming a carbanion.
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Nucleophilic Substitution: 2-Bromopyridine is then added to the reaction mixture. The carbanion acts as a nucleophile and displaces the bromide from the pyridine (B92270) ring.
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Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation or recrystallization.
Caption: Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile.
Basicity and pKa
The basicity of 2-Phenyl-2-(2-pyridyl)acetonitrile is primarily attributed to the nitrogen atom of the pyridine ring. A predicted pKa value for the conjugate acid is 4.18.[5] An experimental determination of the pKa is crucial for understanding its behavior in different pH environments.
Experimental Protocol: Spectrophotometric pKa Determination (General)
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Preparation of Solutions: A stock solution of 2-Phenyl-2-(2-pyridyl)acetonitrile is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with known pH values are also prepared.
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UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Biological Relevance and Signaling Pathways
2-Phenyl-2-(2-pyridyl)acetonitrile is the major metabolite of SC-15396, an antigastrin agent that inhibits gastric secretion.[7] Gastrin is a hormone that stimulates the secretion of gastric acid. The mechanism of action of antigastrin agents like SC-15396, and by extension the biological context of its metabolite, is related to the gastrin signaling pathway.
Gastrin binds to the cholecystokinin (B1591339) B (CCK-B) receptor on enterochromaffin-like (ECL) cells and parietal cells. This binding initiates a cascade of intracellular events, leading to the release of histamine (B1213489) from ECL cells and the secretion of H⁺ ions from parietal cells, resulting in gastric acid production. By inhibiting this pathway, antigastrin agents reduce gastric acid secretion.
Caption: Simplified Gastrin Signaling Pathway.
Safety Information
2-Phenyl-2-(2-pyridyl)acetonitrile is classified as harmful. The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be worn when handling this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 [sigmaaldrich.com]
- 3. 2-Phenyl-2-(2-pyridyl)acetonitrile | CymitQuimica [cymitquimica.com]
- 4. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.data.gov [catalog.data.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
